molecular formula C26H26N4S B14927129 1,1-dibenzyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea

1,1-dibenzyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B14927129
M. Wt: 426.6 g/mol
InChI Key: LONWKIOLUGAXGK-UHFFFAOYSA-N
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Description

N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is an organic compound with the molecular formula C26H26N4S It is a thiourea derivative, characterized by the presence of benzyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA typically involves the reaction of benzylamine derivatives with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:

Benzylamine derivative+IsothiocyanateN,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA\text{Benzylamine derivative} + \text{Isothiocyanate} \rightarrow \text{N,N-DIBENZYL-N'-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA} Benzylamine derivative+Isothiocyanate→N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The benzyl and pyrazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl and pyrazolyl derivatives.

Scientific Research Applications

N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The benzyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylaniline: Similar structure but lacks the pyrazolyl group.

    N,N-Diethyl-1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine: Contains a pyrazolo group but different substituents.

Uniqueness

N,N-DIBENZYL-N’-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the presence of both benzyl and pyrazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N4S

Molecular Weight

426.6 g/mol

IUPAC Name

1,1-dibenzyl-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea

InChI

InChI=1S/C26H26N4S/c1-21-12-14-24(15-13-21)20-30-17-16-25(28-30)27-26(31)29(18-22-8-4-2-5-9-22)19-23-10-6-3-7-11-23/h2-17H,18-20H2,1H3,(H,27,28,31)

InChI Key

LONWKIOLUGAXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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